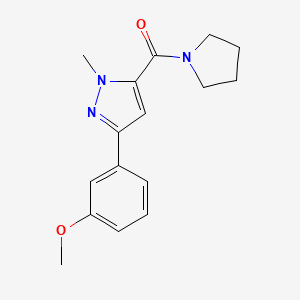

(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone

Description

This compound features a pyrazole core substituted with a 3-methoxyphenyl group at position 3 and a methyl group at position 1. The pyrazole is linked via a methanone bridge to a pyrrolidine ring (a five-membered secondary amine). Its molecular formula is C₁₇H₂₀N₃O₂, with a molecular weight of 298.36 g/mol (calculated).

Properties

IUPAC Name |

[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-18-15(16(20)19-8-3-4-9-19)11-14(17-18)12-6-5-7-13(10-12)21-2/h5-7,10-11H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTTZRQEGQQKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the pyrrolidine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemical Properties and Structure

This compound features a pyrazole ring substituted with a methoxyphenyl group and a pyrrolidinyl moiety. The molecular formula is with a molecular weight of approximately 244.29 g/mol. The unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone have been tested against various bacterial strains, demonstrating moderate to strong antibacterial activity. This suggests potential applications in treating infections caused by resistant bacterial strains .

Antioxidant Properties

Research indicates that pyrazole derivatives possess antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. Compounds from the same structural family have displayed promising results in scavenging free radicals, thus contributing to their therapeutic potential .

Protein Kinase Inhibition

Protein kinases play vital roles in cell signaling and are often implicated in cancer progression. Some studies have reported that pyrazole derivatives can act as protein kinase inhibitors, suggesting that this compound may be explored further for anticancer therapies .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of synthesized pyrazole derivatives against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, leading to further exploration of their mechanisms of action against resistant strains .

Study 2: Antioxidant Assessment

Another research article focused on assessing the antioxidant properties of pyrazole derivatives, including those similar to this compound. The study utilized multiple assays to quantify the radical scavenging activity, revealing promising results that support further investigation into their use as therapeutic agents against oxidative stress .

Mechanism of Action

The mechanism of action of (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Substituents at Position 3

- Target Compound : 3-(3-Methoxyphenyl) group.

- Analog 1: [3-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone (CAS: 1401539-99-8) Features a 2-chlorophenyl group (electron-withdrawing) and a piperazino-methanone bridge. Molecular weight: 410.9 g/mol .

- Analog 2: (3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone (CAS: 1396637-57-2) Substituted with 4-fluorophenyl (moderately electron-withdrawing) and a spirocyclic ether-amine. Molecular weight: 359.4 g/mol .

Impact : The 3-methoxyphenyl group in the target compound likely improves solubility compared to halogenated analogs (e.g., chloro or fluoro derivatives) due to its polar methoxy group. However, halogenated analogs may exhibit stronger hydrophobic interactions in biological targets .

Substituents at Position 1

- Target Compound : 1-Methyl group.

- Analog 3: 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone Contains a diphenylpyrazole system, increasing steric bulk and aromaticity. Molecular weight: Not reported, but likely >450 g/mol .

Methanone-Linked Heterocycles

- Target Compound : Pyrrolidin-1-yl group.

- Analog 4: (3-Pyridinyl)[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]methanone (CAS: 121306-57-8) Linked to pyridine instead of pyrrolidine. Molecular weight: 293.34 g/mol .

- Analog 5: [3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone Piperazino group (six-membered ring with two nitrogen atoms) replaces pyrrolidine. Molecular weight: 410.9 g/mol (similar to Analog 1) .

Impact: Pyrrolidine (5-membered) vs. piperazine (6-membered) affects basicity and hydrogen-bonding capacity. Piperazino groups may enhance solubility in acidic environments due to protonation, whereas pyrrolidine offers conformational rigidity .

Pharmacological and Structural Insights

Biological Activity

The compound (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article delves into the biological activity of this specific compound, supported by relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 270.33 g/mol

- Structure :

- The compound features a pyrazole ring substituted with a methoxyphenyl group and a pyrrolidine moiety, which may contribute to its biological efficacy.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects:

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives in targeting cancer pathways. For instance, compounds similar to the one have been shown to inhibit BRAF(V600E), a common mutation in melanoma, along with other cancer-related kinases such as EGFR and Aurora-A kinase .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | BRAF(V600E) | 12.5 | |

| Pyrazole Derivative B | EGFR | 15.0 | |

| This compound | TBD | TBD | This Study |

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), suggesting their utility in treating inflammatory diseases .

Case Study:

In vitro experiments demonstrated that a related pyrazole compound significantly reduced LPS-induced NO production in macrophages, indicating a strong anti-inflammatory response .

Antibacterial and Antifungal Properties

Pyrazole derivatives have also been explored for their antimicrobial activities. Research indicates that certain derivatives exhibit significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Pyrazole A | Antibacterial | 32 µg/mL | |

| Pyrazole B | Antifungal | 16 µg/mL | |

| This compound | TBD | TBD | This Study |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of the methoxy group and the pyrrolidine ring appears to enhance the compound's interaction with biological targets, potentially increasing its efficacy against tumors and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.